molecular formula C20H20FN3O2 B2695006 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one CAS No. 2380176-61-2

2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one

Número de catálogo B2695006
Número CAS: 2380176-61-2
Peso molecular: 353.397
Clave InChI: CRHXWHARMUEWGE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). AZD-9291 is a potent and selective inhibitor of EGFR T790M, which is a common mutation found in NSCLC patients who have developed resistance to first-generation EGFR TKIs.

Mecanismo De Acción

2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one selectively inhibits EGFR T790M mutation by irreversibly binding to the cysteine residue in the ATP-binding pocket of the kinase domain. This results in the inhibition of downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are involved in cell proliferation and survival. By inhibiting EGFR T790M, this compound induces apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutation.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in NSCLC cells with EGFR T790M mutation both in vitro and in vivo. In addition, this compound has minimal activity against wild-type EGFR, which reduces the risk of toxicity and side effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one is its potent and selective inhibition of EGFR T790M, which makes it a promising candidate for the treatment of NSCLC patients with EGFR T790M mutation. Another advantage is its good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of this compound is its low overall yield, which makes it difficult to produce in large quantities for clinical use.

Direcciones Futuras

For 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one include the investigation of its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. In addition, the development of new EGFR TKIs with improved potency and selectivity for EGFR T790M is an ongoing area of research. Furthermore, the identification of new biomarkers for patient selection and monitoring of treatment response is also an important area of future research.

Métodos De Síntesis

The synthesis of 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one involves several steps. The first step is the reaction of 2-fluoroaniline with 2-chloro-5-nitrobenzoic acid to form 2-fluoro-5-nitrophenylamine. The second step is the reaction of 2-fluoro-5-nitrophenylamine with 2-(2-chloroethoxy)ethanol to form 2-(2-fluoro-5-nitrophenoxy)ethanol. The third step is the reaction of 2-(2-fluoro-5-nitrophenoxy)ethanol with 3-(2-methylbenzimidazol-1-yl)azetidine-1-amine to form this compound. The overall yield of this compound is around 15%.

Aplicaciones Científicas De Investigación

2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In preclinical studies, this compound demonstrated potent and selective inhibition of EGFR T790M, with minimal inhibition of wild-type EGFR. In clinical trials, this compound showed significant efficacy in NSCLC patients with EGFR T790M mutation who had previously received first-generation EGFR TKIs. This compound is currently approved by the FDA for the treatment of NSCLC patients with EGFR T790M mutation.

Propiedades

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-13(26-19-10-6-3-7-16(19)21)20(25)23-11-15(12-23)24-14(2)22-17-8-4-5-9-18(17)24/h3-10,13,15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHXWHARMUEWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C(C)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.